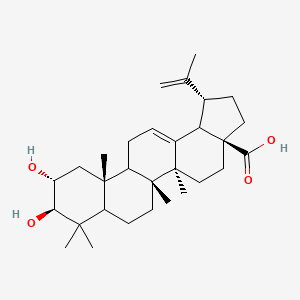

Alphitolic acid

Description

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZKFJHRCLCC-PGOIBATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19533-92-7 | |

| Record name | Alphitolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Alphitolic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Extraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the extraction and isolation of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution of this compound

This compound is distributed across a variety of plant species and has also been identified in lichens and bacteria. The primary plant families where this compound has been reported include Rhamnaceae, Rosaceae, and Fagaceae.

Distribution in Plant Kingdom

This compound has been isolated from various parts of several plant species. The table below summarizes the known plant sources and the parts in which this compound has been identified.

| Family | Genus | Species | Common Name | Plant Part(s) |

| Rhamnaceae | Alphitonia | petriei | White Ash | Stem and Leaves |

| Rhamnaceae | Ziziphus | jujuba | Jujube | Fruit |

| Rosaceae | Agrimonia | coreana | Korean Agrimony | Aerial Parts |

| Rosaceae | Rosa | woodsii | Woods' Rose | Not specified |

| Fagaceae | Quercus | aliena | Oriental White Oak | Not specified |

| Myricaceae | Myrica | nagi | Box Myrtle | Not specified |

| Phyllanthaceae | Breynia | fruticosa | - | Not specified |

Distribution in Other Organisms

Beyond the plant kingdom, this compound and its derivatives have been found in other organisms, highlighting its broader distribution in nature.

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

| Fungi (Lichenized) | Ascomycota | Lecanoromycetes | Lecanorales | Parmeliaceae | Usnea | barbata |

| Bacteria | Actinobacteria | Actinomycetia | Actinomycetales | Streptomycetaceae | Streptomyces | pristinaespiralis |

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. However, some studies provide insights into the yield of this compound from specific sources.

| Natural Source | Plant/Lichen Part | Extraction Method | Yield of this compound | Reference |

| Alphitonia petriei | Stem and Leaves | Ethanol (B145695) extraction followed by semi-preparative HPLC | 2.1 mg from 250 g of dried plant material | [1] |

| Agrimonia coreana | Aerial Parts | 70% Ethanol extraction | Trace amounts confirmed by HPLC | [2] |

| Usnea barbata | Thallus | Methylene (B1212753) chloride in methanol (B129727) extraction | Not explicitly quantified for this compound, but 2-O-caffeoyl this compound was isolated. | [3][4] |

Experimental Protocols

Extraction and Isolation of this compound from Alphitonia petriei

This protocol is based on the methodology described by Raju et al. (2016).[1]

1. Plant Material Preparation:

-

Collect fresh stem and leaves of Alphitonia petriei.

-

Grind the plant material into a fine powder.

2. Extraction:

-

Macerate 250 g of the powdered plant material in 500 mL of ethanol at room temperature.

-

Repeat the extraction process twice to ensure maximum yield.

-

Combine the ethanol extracts and evaporate the solvent in vacuo to obtain a crude extract.

3. Purification:

-

Resuspend the crude extract in methanol.

-

Purify the methanolic solution using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: PhenylHexyl column (250 × 9.4 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector.

-

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Extraction and Isolation Workflow for this compound from Alphitonia petriei.

Extraction of this compound from Agrimonia coreana

This protocol is based on the methodology described by Park et al. (2023).[5][6]

1. Plant Material Preparation:

-

Dry the aerial parts of Agrimonia coreana.

-

Grind the dried plant material.

2. Extraction:

-

Extract the ground material with 70% ethanol at room temperature.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtered extract under reduced pressure to obtain the crude extract.

3. Further Fractionation (Optional for Isolation):

-

The crude extract can be further fractionated using solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to enrich for triterpenoids like this compound.

-

Subsequent chromatographic techniques, such as column chromatography and HPLC, are required for the isolation of the pure compound.

Extraction of 2-O-caffeoyl this compound from Usnea barbata

This protocol is based on the methodology described by Chae et al. (2021).[3][4]

1. Lichen Material Preparation:

-

Clean and dry the thallus of Usnea barbata.

2. Extraction:

-

Extract the dried lichen material with a 1:1 mixture of methylene chloride and methanol at room temperature.

-

Evaporate the solvent from the extract under reduced pressure to yield a crude extract.

3. Isolation:

-

Further purification of the crude extract using chromatographic methods is necessary to isolate 2-O-caffeoyl this compound.

Signaling Pathway Interactions

This compound has been reported to exert its biological effects, at least in part, by modulating key cellular signaling pathways. One of the prominent pathways identified is the Akt-NF-κB signaling cascade.

Inhibition of the Akt-NF-κB Signaling Pathway

The Akt-NF-κB pathway is a critical regulator of cell survival, inflammation, and proliferation. In many cancer cells, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

The proposed mechanism involves the inhibition of Akt phosphorylation. Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase. Its activation is a key step in the signaling cascade. By preventing the activation of Akt, this compound disrupts the downstream signaling events.

One of the key downstream targets of Akt is the IκB kinase (IKK) complex. Activated Akt can phosphorylate and activate IKK, which in turn phosphorylates the inhibitor of κB (IκB). Phosphorylation of IκB targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the nuclear factor kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.

By inhibiting Akt activation, this compound prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes. This ultimately leads to the induction of apoptosis.

Proposed Mechanism of this compound in the Inhibition of the Akt-NF-κB Signaling Pathway.

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, distribution, and methods for its extraction and isolation. The quantitative data, though limited, provides a baseline for future research aimed at optimizing the yield of this valuable compound. Furthermore, the elucidation of its interaction with the Akt-NF-κB signaling pathway offers a molecular basis for its observed anti-cancer and anti-inflammatory effects. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of natural sources and to further detail its molecular mechanisms of action, which will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Alphitolic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Found in various plant species, notably from the genera Ziziphus and Agrimonia, the elucidation of its biosynthetic pathway is crucial for understanding its production in nature and for developing biotechnological platforms for its synthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the proposed enzymatic steps, relevant quantitative data, and experimental protocols for pathway investigation.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytosol.

1. From Acetyl-CoA to 2,3-Oxidosqualene:

The initial steps of the pathway involve the condensation of acetyl-CoA units to form 2,3-oxidosqualene, a universal precursor for triterpenoid synthesis. This multi-enzyme process is a fundamental pathway in plants and is not specific to this compound biosynthesis.

2. Cyclization of 2,3-Oxidosqualene:

The first committed step in the biosynthesis of the this compound backbone is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) . While the precise OSC responsible for the direct synthesis of the this compound precursor has not been definitively identified, based on the structure of this compound (a derivative of the α-amyrin or ursane-type skeleton), it is hypothesized that an α-amyrin synthase is involved. This enzyme would catalyze the formation of α-amyrin.

3. Post-Cyclization Modifications: The Role of Cytochrome P450 Monooxygenases:

Following the formation of the initial triterpenoid skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . For the synthesis of this compound, which is 2α-hydroxy-maslinic acid, at least two hydroxylation steps are required on the α-amyrin backbone:

-

Hydroxylation at the C-2 position: A specific CYP450 introduces a hydroxyl group at the 2α position.

-

Hydroxylation at the C-3 position: Another or the same CYP450 hydroxylates the C-3 position.

-

Oxidation at the C-28 position: A CYP450 is also responsible for the oxidation of the methyl group at the C-28 position to a carboxylic acid group, a common feature in many triterpenoids.

Transcriptome analyses of Ziziphus jujuba have identified several candidate OSC and CYP450 genes that are co-expressed with triterpenoid biosynthesis, but functional characterization is still needed to confirm their specific roles in this compound synthesis[1][2].

Below is a diagram illustrating the proposed core biosynthetic pathway of this compound.

References

An In-depth Technical Guide to Alphitolic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class, identified in various plant species. It is structurally a derivative of betulinic acid, featuring hydroxyl groups at the 2α and 3β positions. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Mechanistic studies reveal that its biological effects are largely mediated through the inhibition of the Akt-NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and spectroscopic data of this compound. Additionally, it outlines a representative protocol for its isolation and details its key signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a hydroxylated derivative of betulinic acid, characterized by a lupane skeleton. The core structure consists of five fused rings (A-E), with a carboxylic acid group at position C-28 and an isopropenyl group at C-19.

Systematic IUPAC Name : (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid.

Common Synonyms : 2α-Hydroxybetulinic acid, Aophitolic acid, (2α,3β)-2,3-Dihydroxylup-20(29)-en-28-oic acid.

Core Structure and Functional Groups

-

Scaffold : Lupane-type pentacyclic triterpenoid.

-

Key Functional Groups :

-

Carboxylic acid (-COOH) at C-28.

-

Two secondary hydroxyl (-OH) groups at C-2 and C-3.

-

An isopropenyl group [-C(CH₃)=CH₂] attached to ring E.

-

Stereochemistry

The stereochemistry of this compound is critical to its structure and biological function. The hydroxyl groups on ring A are in a trans-diaxial orientation, with the C-2 hydroxyl group in an alpha (α) configuration and the C-3 hydroxyl group in a beta (β) configuration. The complete stereochemical configuration is defined by multiple chiral centers within its rigid ring system.

| Identifier | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 19533-92-7 |

| Canonical SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4--INVALID-LINK--(CC[C@@H]5[C@@]4(C--INVALID-LINK--C)O">C@HO)C)C)C(=O)O |

| InChI Key | PFCVZKFJHRCLCC-PGOIBATFSA-N |

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of this compound are not consistently reported across the literature. The following tables summarize available spectroscopic data, which is essential for its identification and characterization.

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white powder | As reported by commercial suppliers. |

| Melting Point | Not consistently reported. | Experimental values are not readily available in the surveyed literature. |

| Specific Optical Rotation ([α]D) | Not consistently reported. | Experimental values are not readily available in the surveyed literature. |

Spectroscopic Data (NMR)

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following data were reported in DMSO-d₆ and CD₃OD.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |

|---|---|---|

| 1 | 47.57 | 1.99 (m), 0.83 (m) |

| 2 | 67.82 | 3.41 (ddd, J=11.3, 9.3, 4.4) |

| 3 | 84.4 | 2.72 (d, J=9.3) |

| 4 | 40.5 | - |

| 5 | 56.1 | 0.70 (d, J=9.0) |

| 6 | 19.1 | 1.45 (m), 1.35 (m) |

| 7 | 34.9 | 1.40 (m) |

| 8 | 42.0 | 1.50 (m) |

| 9 | 51.1 | 1.25 (m) |

| 10 | 39.5 | - |

| 11 | 21.5 | 1.35 (m) |

| 12 | 26.2 | 1.45 (m) |

| 13 | 38.0 | 2.22 (ddd, J=12.7, 12.7, 3.4) |

| 14 | 43.6 | - |

| 15 | 30.2 | 1.40 (m) |

| 16 | 32.8 | 1.45 (m) |

| 17 | 57.6 | - |

| 18 | 49.11 | 1.52 (t, J=11.3) |

| 19 | 47.00 | 2.96 (m) |

| 20 | 150.60 | - |

| 21 | 30.62 | 1.40 (m) |

| 22 | 37.00 | 1.40 (m) |

| 23 | 28.5 | 0.90 (s) |

| 24 | 16.7 | 0.68 (s) |

| 25 | 16.7 | 0.82 (s) |

| 26 | 16.16 | 0.87 (s) |

| 27 | 15.1 | 0.94 (s) |

| 28 | 177.68 | - |

| 29 | 109.86 | 4.70 (d, J=1.8), 4.57 (d, J=1.8) |

| 30 | 19.42 | 1.66 (s) |

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented combines findings from multiple sources for a comprehensive overview.[1][2]

Experimental Protocols

Representative Isolation of Triterpenoids from Plant Material

While a specific protocol for the isolation of pure this compound is not detailed in readily available literature, a generalized procedure for extracting and separating triterpenoids from a known source, such as the fruits of Ziziphus jujuba, is presented below. This protocol would require further optimization for the targeted isolation of this compound.[3]

1. Plant Material Preparation:

-

Obtain dried fruits of Ziziphus jujuba.

-

Grind the material into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with an organic solvent. A common choice is 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature.

-

Perform the extraction exhaustively (e.g., 3 x 5 L of solvent, 24 hours per extraction).

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. For example, partition sequentially against hexane (B92381), chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). Triterpenoids like this compound are expected to partition into the less polar fractions, such as chloroform and ethyl acetate.

-

Concentrate each fraction to dryness.

4. Chromatographic Purification:

-

Subject the triterpenoid-rich fraction (e.g., the CHCl₃ fraction) to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:EtOAc gradients from 100:0 to 0:100).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Combine fractions containing compounds with similar Rf values.

5. Final Purification:

-

Subject the semi-purified fractions containing the target compound to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column to achieve high purity.

-

Crystallization of the purified compound from a suitable solvent system (e.g., methanol/water) can yield pure this compound.

Biological Activity and Signaling Pathway

This compound demonstrates significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. Its mechanism of action is closely tied to the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound induces apoptosis (programmed cell death) and autophagy in cancer cells, particularly in oral squamous cell carcinoma.[4] It suppresses the proliferation of cancer cells with IC₅₀ values in the low micromolar range.[4]

Anti-Inflammatory Activity

The compound effectively down-regulates the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, with IC₅₀ values of 17.6 µM and 22.7 µM, respectively.[4]

Core Signaling Pathway: Inhibition of Akt-NF-κB

The primary mechanism underlying the anti-cancer and anti-inflammatory effects of this compound is the inhibition of the PI3K/Akt/NF-κB signaling cascade.[4]

-

Akt Inhibition : this compound decreases the phosphorylation of Akt, a key kinase that promotes cell survival.

-

NF-κB Inhibition : By inhibiting Akt, it prevents the subsequent phosphorylation and degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Downstream Effects : The inhibition of NF-κB nuclear translocation leads to the down-regulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-inflammatory cytokines.[4]

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The ability of this compound to potently inhibit the Akt-NF-κB signaling pathway underscores its value as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. This guide consolidates the key technical information on this compound to support ongoing and future research efforts in medicinal chemistry and pharmacology.

References

Physical and chemical properties of Alphitolic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This naturally occurring compound, isolated from various plant sources including quercus aliena, Agrimonia coreana, and the seeds of Ziziphus joazeiro, demonstrates promising anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support further research and drug development efforts.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below, offering a clear reference for its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [5][6][7][8][9][10][11] |

| Molecular Weight | 472.7 g/mol | [5][6][7][8][10][11] |

| CAS Number | 19533-92-7 | [4][7][8][9][10] |

| Melting Point | 232-234 °C (in Methanol) | [9] |

| pKa (Predicted) | 4.60 ± 0.70 | [12] |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone. | [3][8][10][12] |

| Appearance | Powder | [10][12] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectral data is extensive, a summary of key analyses is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are crucial for determining the complex structure of this compound. Two-dimensional NMR correlation techniques are employed to assign the proton and carbon signals accurately.[13]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating its elemental composition.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols related to this compound.

Isolation and Purification of this compound from Agrimonia coreana

This protocol is based on the methodology described by Lee et al. (2023).[1]

-

Extraction :

-

The dried and ground aerial parts of Agrimonia coreana (200 g) are extracted with 4 L of 70% ethanol (B145695) for 4 hours at room temperature.[1]

-

The extract is filtered using a 5 μm filter paper.[1]

-

The filtrate is concentrated under reduced pressure at 45 °C and then freeze-dried.[1]

-

-

Fractionation :

-

The crude extract is subjected to fractionation using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol.[1]

-

-

Chromatographic Purification :

-

The chloroform fraction, showing the highest activity, is subjected to silica (B1680970) column chromatography.[1]

-

Fractions are eluted with a gradient solvent system.

-

Fractions exhibiting inhibitory effects on the target (e.g., ICRAC) are further analyzed and purified to isolate pure this compound.[1]

-

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A representative HPLC method for the analysis of this compound is as follows:[10]

-

System : HPLC with Evaporative Light Scattering Detector (ELSD)

-

Column : C18 reverse-phase column

-

Mobile Phase : Acetonitrile and 0.2% Acetic acid in water (gradient elution)[10]

-

Flow Rate : 1.0 ml/min[10]

-

Column Temperature : Room Temperature[10]

-

ELSD Drift Tube Temperature : 80 °C[10]

-

Carrier Gas (N₂,) Flow Rate : 2.7 L/min[10]

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of specific signaling pathways. A key mechanism of its anti-cancer and anti-inflammatory action is the inhibition of the Akt-NF-κB signaling cascade.[4]

Akt-NF-κB Signaling Pathway Inhibition

This compound has been shown to block the phosphorylation of Akt, a crucial kinase in cell survival and proliferation pathways.[4] This inhibition prevents the subsequent activation of the transcription factor NF-κB, which is responsible for the expression of various pro-inflammatory and anti-apoptotic genes.[4] The downstream effects include the induction of apoptosis and autophagy in cancer cells and the downregulation of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4]

Caption: this compound inhibits the Akt-NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-proliferative Activity

The anti-proliferative effects of this compound on cancer cells can be evaluated using the following workflow.

Caption: Workflow for evaluating the anti-proliferative activity of this compound.

Conclusion

This compound is a compelling natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to design and execute studies aimed at unlocking the full potential of this promising molecule.

References

- 1. Anti-Inflammatory Effects of this compound Isolated from Agrimonia coreana Nakai Extracts Are Mediated via the Inhibition of ICRAC Activity in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 19533-92-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:19533-92-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C30H48O4 | CID 12305768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. realgenelabs.com [realgenelabs.com]

- 8. aobious.com [aobious.com]

- 9. echemi.com [echemi.com]

- 10. chemfaces.com [chemfaces.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound | 19533-92-7 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Alphitolic Acid (CAS No. 19533-92-7): A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Preclinical Evidence, Mechanism of Action, and Experimental Protocols for a Promising Natural Triterpenoid (B12794562)

Abstract

Alphitolic acid, a pentacyclic triterpenoid with the CAS number 19533-92-7, is a naturally occurring compound isolated from various plant species, including quercus aliena, Zizyphus joazeiro, and Agrimonia coreana.[1][][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on this compound. It details its physicochemical properties, outlines its significant biological activities—primarily its anti-inflammatory and anti-cancer effects—and elucidates its molecular mechanisms of action. A key focus is placed on its role as an inhibitor of the Akt/NF-κB signaling pathway and calcium release-activated Ca2+ (CRAC) channels.[1][3] This guide provides structured quantitative data, detailed experimental protocols derived from published literature, and visual diagrams of key signaling pathways to facilitate further research and development.

Physicochemical Properties

This compound (Synonyms: Aophitolic acid, 2α,3β-Dihydroxylup-20(29)-en-28-oic acid) is a well-characterized triterpenoid.[] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 19533-92-7 | [][4][5] |

| Molecular Formula | C₃₀H₄₈O₄ | [][4][5] |

| Molecular Weight | 472.7 g/mol | [][4][5] |

| Appearance | Powder | [] |

| Purity | Typically >97% | [1][4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [6][7] |

| Storage | Store at 2-8°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months. | [4][8] |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied. It is also reported to have anti-HIV and antimicrobial activity against Gram-positive bacteria.[]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in oral squamous cell carcinoma (OSCC).[1]

-

Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. Treatment of SCC4 cells with 0-30 µM of this compound for 72 hours increased the apoptotic cell population from 11.8% to 25.1%.[9]

-

Induction of Autophagy: In SCC4 cells, this compound treatment (0-25 µM) leads to an increase in the expression of the autophagosome marker LC3B-II and the autophagy-related protein Atg7, indicating the induction of autophagy.[1]

-

Mechanism: The primary anti-cancer mechanism involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. By blocking the phosphorylation of Akt, it prevents the subsequent activation of NF-κB and downregulates the expression of its anti-apoptotic target gene, Bcl-2.[1] Furthermore, it increases the phosphorylation and expression of the tumor suppressor p53 while decreasing the expression of its negative regulator, the oncogenic E3 ligase MDM2.[1]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects both in vitro and in vivo.

-

Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]

-

Mechanism: A key anti-inflammatory mechanism involves the inhibition of Ca2+ release-activated Ca2+ (CRAC) channel activity in T cells.[3] This inhibition reduces intracellular calcium influx, a critical signal for T cell activation and proliferation. By suppressing the Ca2+/calcineurin/NFAT signaling cascade, this compound can modulate the immune response.[3] This effect is complementary to its previously discussed inhibition of the NF-κB pathway, which also plays a central role in immunity and inflammation.[3]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values for this compound in various assays.

| Assay | Cell Line / Model | IC₅₀ / ED₅₀ | Source |

| Anti-proliferative Activity | SCC4 (Oral Cancer) | 12 µM | [1][6] |

| SCC2095 (Oral Cancer) | 15 µM | [1][6] | |

| Anti-inflammatory Activity | NO Production Inhibition (RAW 264.7) | 17.6 µM | [1] |

| TNF-α Production Inhibition (RAW 264.7) | 22.7 µM | [1] | |

| In vivo (Mouse model) | ED₅₀ of 0.11 and 0.20 µM | [1] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Inhibition of the Akt/NF-κB Pathway

This compound exerts its anti-cancer effects by intervening in the pro-survival Akt/NF-κB signaling cascade. It blocks the phosphorylation of Akt, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB. This leads to a decrease in the transcription of anti-apoptotic genes like Bcl-2, thereby promoting apoptosis.

Inhibition of CRAC-Mediated Calcium Signaling

In T cells, this compound inhibits the function of CRAC channels, which are composed of STIM1 and ORAI1 proteins. This blockage prevents store-operated calcium entry (SOCE), thereby suppressing the activation of calcineurin and the subsequent nuclear translocation of the transcription factor NFAT, which is crucial for T cell activation and inflammatory responses.

Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended as a starting point and should be optimized for specific experimental conditions.

Cell Viability / Anti-proliferative Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cells (e.g., SCC4, SCC2095) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 15, 20, 25, 30 µM). Remove the old medium from the wells and add 100 µL of the corresponding treatment solution. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Isolation and Purification of this compound

This protocol describes a general workflow for isolating this compound from a plant source like Agrimonia coreana.[3]

Western Blot Analysis for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the Akt signaling pathway.

-

Cell Culture and Treatment: Culture cells (e.g., SCC4) to 70-80% confluency. Treat with this compound at various concentrations for a specified time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of phosphorylation.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-cancer and anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of the pro-survival Akt/NF-κB pathway and the immunomodulatory CRAC channels, makes it an attractive candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to explore its potential in oncology and inflammatory diseases. Future research should focus on in-depth in vivo efficacy and safety studies, pharmacokinetic profiling, and the exploration of synergistic combinations with existing therapies to fully realize the clinical potential of this potent triterpenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Anti-Inflammatory Effects of this compound Isolated from Agrimonia coreana Nakai Extracts Are Mediated via the Inhibition of ICRAC Activity in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C30H48O4 | CID 12305768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:19533-92-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. chemfaces.com [chemfaces.com]

- 8. This compound | 19533-92-7 | UAA53392 | Biosynth [biosynth.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Multifaceted Biological Activities of Pentacyclic Triterpenoids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the significant biological activities of pentacyclic triterpenoids, a class of naturally occurring compounds with substantial therapeutic potential. This document summarizes their diverse pharmacological effects, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Introduction to Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a large and structurally diverse group of natural products biosynthesized in plants via the isoprenoid pathway.[1] They are characterized by a 30-carbon backbone arranged in five rings. The most prevalent skeletons are of the lupane, oleanane, and ursane (B1242777) types.[1] Key examples of pentacyclic triterpenoids with extensively documented biological activities include ursolic acid, oleanolic acid, betulinic acid, and lupeol. These compounds have attracted considerable scientific interest due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, hepatoprotective, and antidiabetic effects.[1] This guide will explore the specifics of these activities, providing essential data and methodologies for researchers in the field.

Pharmacological Activities and Quantitative Data

The therapeutic promise of pentacyclic triterpenoids is vast, with a multitude of studies demonstrating their efficacy in various disease models. This section outlines their primary pharmacological activities and presents quantitative data in tabular format to facilitate a clear comparison of the potency of different compounds.

Anticancer Activity

Pentacyclic triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[1] The cytotoxic activity of these compounds against a range of cancer cell lines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition in vitro.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ursolic Acid | BGC-803 (Gastric) | 24.95 (48h) | [2] |

| HCT116 (Colorectal) | 37.2 (24h), 28.0 (48h) | [3] | |

| HCT-8 (Colorectal) | 25.2 (24h), 19.4 (48h) | [3] | |

| T47D (Breast) | 231 µg/ml | [4] | |

| MCF-7 (Breast) | 221 µg/ml | [4] | |

| MDA-MB-231 (Breast) | 239 µg/ml | [4] | |

| HT29 (Colon) | 30 | [5] | |

| Oleanolic Acid | MCF-7 (Breast) | 4.0 (AH-Me derivative) | [6] |

| MDA-MB-453 (Breast) | 6.5 (AH-Me derivative) | [6] | |

| HepG2 (Liver) | 31.94 µg/mL | [7] | |

| Betulinic Acid | A375 (Melanoma) | 36 (ionic derivative) | [8] |

| MCF-7 (Breast) | 25 (ionic derivative), 11.5 | [8][9] | |

| U937 (Leukemia) | Not specified, but effective | [10] | |

| Human Melanoma | 1.5-1.6 µg/mL | [11] | |

| Ovarian Cancer | 1.8-4.5 µg/mL | [11] | |

| Lung Cancer | 1.5-4.2 µg/mL | [11] | |

| Cervical Cancer | 1.8 µg/mL | [11] | |

| Lupeol | CEM (T-lymphoblastic leukemia) | 50 (72h) | [12] |

| MCF-7 (Breast) | 50 (72h), 42.55 | [12][13] | |

| A-549 (Lung) | 50 (72h) | [12] | |

| HeLa (Cervical) | 37 (72h) | [12] | |

| G361 (Malignant melanoma) | 50 (72h) | [12] | |

| WM35 (Melanoma) | 32 | [14] | |

| 451Lu (Metastatic melanoma) | 38 | [14] | |

| MDA-MB-231 (Breast) | 62.24 | [13] |

Anti-inflammatory Activity

Pentacyclic triterpenoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating the expression of inflammatory cytokines. Their activity is often assessed by measuring the inhibition of these molecules in stimulated immune cells, such as macrophages.

| Compound | Assay | IC50/Effect | Reference(s) |

| Ursolic Acid | NF-κB activation | Suppression | [15][16] |

| Cytokine secretion (IL-6, IFN-γ) | Significant reduction | [16] | |

| Lupeol | Nitric oxide (NO) production | Reduction | [17] |

| COX-2 expression | Reduction | [17] | |

| TNF-α levels | Significant lowering | [17] | |

| Oleanolic Acid | PI3K/Akt/mTOR/NF-κB signaling | Inhibition | [18] |

| Betulinic Acid | NF-κB activity | Modulation | [15] |

| Various P. chinensis triterpenoids | Nitric oxide (NO) production | IC50 of 8.94–9.14 μM for compound 3 | [8] |

Antiviral Activity

Several pentacyclic triterpenoids have demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus. Their mechanisms of action can involve inhibiting viral entry, replication, or maturation. The antiviral efficacy is often reported as the half-maximal effective concentration (EC50).

| Compound | Virus | EC50/IC50 | Reference(s) |

| Betulinic Acid | HIV | EC50 = 1.4 µM, IC50 = 13 µM | [19] |

| HIV-1 integrase | IC50 = 24.8 µM | [19] | |

| Lupeol | HIV-1 RT-related ribonuclease | IC50 = 11.6 µM | [19] |

| HSV-1 | EC50 = 4.743 µM | [20] | |

| HSV-1 | IC50 = 0.5 µg/ml | [21] | |

| Oleanolic Acid | HIV-1 integrase | IC50 = 30.3 µM | [19] |

| HIV-1 protease | IC50 = 57.7 µM | [19] | |

| Bevirimat (Betulinic acid derivative) | HIV | EC50 = 0.35 nM | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activities of pentacyclic triterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid (B12794562) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4][10]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the pentacyclic triterpenoid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.[25]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[4]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: Lytic viruses form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.

Protocol:

-

Cell Monolayer: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing various concentrations of the pentacyclic triterpenoid.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pentacyclic triterpenoids are a result of their ability to modulate multiple intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of NF-κB Signaling by Ursolic Acid

Ursolic acid is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival.[15][16] It can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[15] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Ursolic Acid inhibits the NF-κB signaling pathway by blocking IKK activation.

Modulation of PI3K/Akt/mTOR Pathway by Oleanolic Acid

Oleanolic acid has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival.[18] By inhibiting this pathway, oleanolic acid can induce apoptosis and autophagy in cancer cells.[26]

Caption: Oleanolic Acid inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.

Induction of Intrinsic Apoptosis by Betulinic Acid

Betulinic acid is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[3][27] It can directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Caption: Betulinic Acid induces apoptosis via the intrinsic mitochondrial pathway.

Anti-inflammatory and Antioxidant Effects of Lupeol via NF-κB and Nrf2 Pathways

Lupeol exerts its anti-inflammatory and antioxidant effects by modulating both the NF-κB and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[23][28] It inhibits NF-κB activation, reducing the expression of pro-inflammatory genes. Simultaneously, it can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

Caption: Lupeol exhibits dual anti-inflammatory and antioxidant effects via NF-κB inhibition and Nrf2 activation.

Conclusion

Pentacyclic triterpenoids represent a promising class of natural compounds with a remarkable range of biological activities. Their multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, inflammation, and viral infections, make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their molecular interactions. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentacyclic triterpenes with nitric oxide inhibitory activity from Potentilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. frontierspartnerships.org [frontierspartnerships.org]

- 21. Pentacyclic triterpenes in birch bark extract inhibit early step of herpes simplex virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plant-derived triterpenoids and analogues as antitumor and anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 26. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 27. benchchem.com [benchchem.com]

- 28. Lupeol Alleviates Myocardial Ischemia-Reperfusion Injury in Rats by Regulating NF-[Formula: see text]B and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Alphitolic Acid's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a naturally occurring pentacyclic triterpene found in plants such as Quercus aliena, has demonstrated notable anti-inflammatory properties. Emerging research has illuminated its potential as an anticancer agent, particularly in oral squamous cell carcinoma (OSCC). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells. The information presented herein is primarily based on a key study investigating its activity in OSCC cell lines.

Core Anticancer Mechanisms

This compound's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis and autophagy through the modulation of key signaling pathways. It effectively suppresses cancer cell proliferation by instigating programmed cell death and a cellular self-degradation process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on oral squamous carcinoma cells.

Table 1: Cytotoxicity of this compound in Oral Squamous Carcinoma Cell Lines [1][2]

| Cell Line | IC50 Value (µM) | Treatment Duration |

| SCC4 | 12 | 72 hours |

| SCC2095 | 15 | 72 hours |

| HSC-3 | Not specified | 72 hours |

Table 2: Induction of Apoptosis by this compound in SCC4 Cells [1]

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 11.8 |

| 10 | 18.2 |

| 20 | 25.1 |

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the intricate interplay of several signaling pathways crucial for cell survival and proliferation.

Inhibition of the Akt/NF-κB Signaling Pathway

This compound has been shown to block the pro-survival Akt/NF-κB signaling cascade. By inhibiting the phosphorylation of Akt and its downstream targets, it prevents the activation of NF-κB, a key transcription factor for anti-apoptotic genes like Bcl-2. This blockade is a critical step in sensitizing cancer cells to apoptosis.[1]

References

The Anti-inflammatory Potential of Alphitolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid, a pentacyclic triterpenoid, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document summarizes quantitative data on its inhibitory activities, details relevant experimental protocols for its investigation, and presents visual representations of the signaling pathways and experimental workflows involved. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents is a continuous endeavor in drug discovery. Natural products have historically been a rich source of therapeutic leads, and this compound, isolated from various plant species, has demonstrated notable potential in this regard. This guide delves into the technical details of its anti-inflammatory effects to facilitate further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the current literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Mediator | Stimulation | This compound Concentration | % Inhibition / IC₅₀ | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) | LPS | 0-25 μM | IC₅₀: 17.6 μM | [1] |

| RAW 264.7 Macrophages | Tumor Necrosis Factor-α (TNF-α) | LPS | 0-25 μM | IC₅₀: 22.7 μM | [1] |

Table 2: In Vitro Effects of this compound on T-Cell Proliferation and CRAC Channel Activity

| Cell Type | Assay | Stimulation | This compound Concentration | Effect | Reference |

| Human CD4+ T-Cells | T-Cell Proliferation (CFSE) | anti-CD3/anti-CD28 | 3 μM | 10.78 ± 2.32% inhibition | |

| 10 μM | 31.31 ± 1.01% inhibition | ||||

| 30 μM | 80.48 ± 8.11% inhibition | ||||

| HEK293T cells (expressing ORAI1/STIM1) | CRAC Channel Activity (ICRAC) | - | 1.0 μM | 6.17 ± 1.06% inhibition | [2] |

| 10.0 μM | 34.46 ± 6.07% inhibition | [2] | |||

| 100 μM | 75.22 ± 2.96% inhibition | [2] | |||

| IC₅₀ | 17.52 ± 2.46 μM | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the NF-κB pathway at multiple levels.[1] A key mechanism is the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of target inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. While direct studies on this compound's effect on all MAPK components are emerging, related compounds and the general mechanism of anti-inflammatory triterpenoids suggest its involvement in downregulating the phosphorylation of these kinases. Inhibition of MAPK phosphorylation can lead to a reduction in the activation of downstream transcription factors, such as AP-1, which also contributes to the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

References

Alphitolic Acid: A Promising Apoptosis Inducer for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract:

Alphitolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a molecule of significant interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic mechanisms, supported by available quantitative data and detailed experimental protocols. The primary focus is on its role in modulating key signaling pathways, including the PI3K/Akt/NF-κB and p53 pathways, leading to the programmed cell death of cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a cornerstone of modern oncology.[1] Natural products have historically been a rich source of novel anticancer agents, and among them, this compound has shown considerable promise.

This compound is a triterpenoid compound that can be isolated from various plant sources.[2] Emerging evidence indicates that it exerts anti-proliferative and pro-apoptotic effects on cancer cells through multiple mechanisms.[2] This guide will delve into the molecular pathways targeted by this compound, present the available quantitative data on its efficacy, and provide detailed methodologies for its investigation.

Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis

This compound's ability to induce apoptosis is primarily attributed to its modulation of critical intracellular signaling pathways that govern cell survival and death. The two most well-documented pathways are the PI3K/Akt/NF-κB and the p53 signaling pathways.

Inhibition of the PI3K/Akt/NF-κB Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway that promotes cell survival, proliferation, and resistance to apoptosis.[3] In many cancers, this pathway is constitutively active, providing a continuous survival signal to malignant cells. This compound has been shown to block this pro-survival signaling.[2]

The mechanism involves the inhibition of Akt phosphorylation, a key activation step in the pathway.[2] By preventing Akt activation, this compound subsequently inhibits the downstream signaling to Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of anti-apoptotic proteins such as Bcl-2.[2][4] The downregulation of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.

Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that acts as a "guardian of the genome".[5] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. This compound has been observed to increase the phosphorylation and expression of p53.[2]

The activation of p53 by this compound leads to a decrease in the expression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] The stabilized and activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, which promotes the mitochondrial pathway of apoptosis.[2]

Quantitative Data on this compound's Efficacy

The pro-apoptotic activity of this compound has been quantified in several studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and the measurement of the percentage of apoptotic cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| HSC-3 | Oral Cancer | Not specified, dose-dependent anti-proliferative activity up to 30 µM | 72 |

| SCC2095 | Oral Cancer | Not specified, dose-dependent anti-proliferative activity up to 30 µM | 72 |

| SCC4 | Oral Cancer | Not specified, dose-dependent anti-proliferative activity up to 30 µM | 72 |

| RAW 264.7 | Macrophage (used for anti-inflammatory activity) | 17.6 (for NO production), 22.7 (for TNF-α production) | 72 |

Note: Specific IC50 values for the anti-proliferative effects of this compound on many cancer cell lines are not widely available in the public domain and require further investigation.

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Concentration (µM) | Increase in Apoptotic Cells (%) |

| SCC4 | Dose-dependent | Increased from 11.8% to 25.1% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis. These are presented as standardized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Human oral squamous carcinoma cells (HSC-3, SCC2095, SCC4) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded and allowed to attach overnight before being treated with varying concentrations of this compound for the indicated time periods (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of a compound.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

-

Treatment: Treat cells with different concentrations of this compound for the desired duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Harvest cells by trypsinization, including the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p53, p53, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a pro-apoptotic agent for cancer therapy. Its ability to concurrently inhibit the pro-survival PI3K/Akt/NF-κB pathway and activate the pro-apoptotic p53 pathway makes it a compelling candidate for further investigation. The available data, although limited, consistently points towards its efficacy in inducing apoptosis in cancer cells.

Future research should focus on:

-

Expanding the scope of cancer cell lines tested to determine the broader applicability of this compound.

-

Conducting in-depth dose-response studies to establish precise IC50 values across various cancer types.

-

Elucidating the upstream mechanisms by which this compound modulates Akt and p53.

-

Investigating the potential for synergistic effects when combined with conventional chemotherapeutic agents.

-

Performing in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

References

- 1. Increased ROS generation and p53 activation in alpha-lipoic acid-induced apoptosis of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Alphitolic Acid in Akt-NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant interest for its anti-inflammatory and anti-cancer properties. Emerging evidence indicates that a key mechanism underlying these effects is its ability to modulate the Akt-NF-κB signaling pathway. This technical guide provides an in-depth analysis of the role of this compound in this critical cellular pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular interactions and experimental workflows.

Introduction: The Akt-NF-κB Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) signaling pathways are central to a multitude of cellular processes, including cell survival, proliferation, inflammation, and immunity. The serine/threonine kinase Akt is a crucial downstream effector of PI3K. Upon activation by various growth factors and cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated.

Activated Akt, in turn, can phosphorylate and activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival (e.g., Bcl-2), and proliferation. Dysregulation of the Akt-NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.

This compound as a Modulator of Akt-NF-κB Signaling